molecular formula C11H7ClN4O B11987497 1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole

1-(2-chlorophenyl)-5-(furan-2-yl)-1H-tetrazole

Katalognummer: B11987497
Molekulargewicht: 246.65 g/mol
InChI-Schlüssel: JYMLUEPQLWIYOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-phenyl)-5-furan-2-yl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring fused with a furan ring and a chlorophenyl group

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-phenyl)-5-furan-2-yl-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenyl hydrazine and furan-2-carboxylic acid.

    Formation of Hydrazone: The initial step involves the reaction of 2-chlorophenyl hydrazine with furan-2-carboxylic acid to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the tetrazole ring.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(2-Chloro-phenyl)-5-furan-2-yl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium (Pd) or copper (Cu).

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-phenyl)-5-furan-2-yl-1H-tetrazole has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-phenyl)-5-furan-2-yl-1H-tetrazole involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-phenyl)-5-furan-2-yl-1H-tetrazole can be compared with similar compounds to highlight its uniqueness:

    1-(2-Chloro-phenyl)-5-methyl-1H-tetrazole: This compound lacks the furan ring, which may result in different biological activities and properties.

    1-(2-Chloro-phenyl)-5-phenyl-1H-tetrazole: The presence of a phenyl group instead of a furan ring can lead to variations in reactivity and application.

    1-(2-Chloro-phenyl)-5-thiophen-2-yl-1H-tetrazole:

Eigenschaften

Molekularformel

C11H7ClN4O

Molekulargewicht

246.65 g/mol

IUPAC-Name

1-(2-chlorophenyl)-5-(furan-2-yl)tetrazole

InChI

InChI=1S/C11H7ClN4O/c12-8-4-1-2-5-9(8)16-11(13-14-15-16)10-6-3-7-17-10/h1-7H

InChI-Schlüssel

JYMLUEPQLWIYOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)C3=CC=CO3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.